![molecular formula C12H14N4O5 B12606973 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one CAS No. 872578-74-0](/img/structure/B12606973.png)
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one is an organic compound that features a complex structure with multiple functional groups, including an azide, methoxy, nitro, and ketone group
Preparation Methods
The synthesis of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxyacetophenone.
Nitration: The hydroxyl group is nitrated to introduce the nitro group at the ortho position.
Etherification: The hydroxyl group is then etherified with 3-bromopropyl azide to introduce the azidopropoxy group.
Final Product: The resulting compound is this compound.
The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide, depending on the specific step.
Chemical Reactions Analysis
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, copper sulfate, sodium ascorbate, and potassium permanganate. The major products formed from these reactions include amino derivatives, triazole derivatives, and carboxylic acids.
Scientific Research Applications
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group, for example, can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
4-Hydroxy-3-methoxyacetophenone: The starting material for its synthesis, which lacks the azide and nitro groups.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: A related compound that lacks the azidopropoxy group.
1-(4-Methoxy-2-nitrophenyl)ethanone: Another related compound that lacks both the azidopropoxy and hydroxy groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
872578-74-0 |
|---|---|
Molecular Formula |
C12H14N4O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
1-[4-(3-azidopropoxy)-5-methoxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H14N4O5/c1-8(17)9-6-11(20-2)12(7-10(9)16(18)19)21-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3 |
InChI Key |
PLZVFCUQALAXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


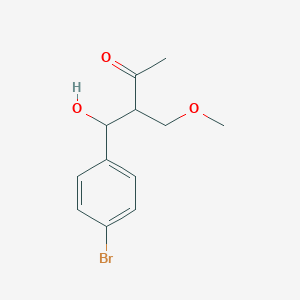
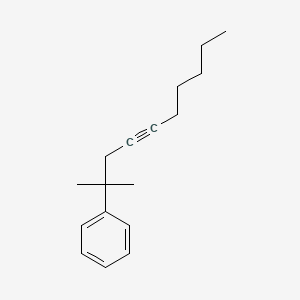
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
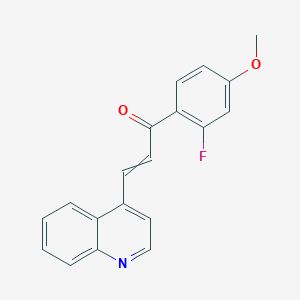

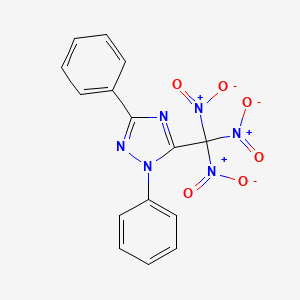
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
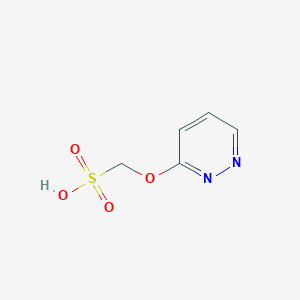
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
